1-Allyl-3-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)urea
Description
Properties
IUPAC Name |
1-[5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl]-3-prop-2-enylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN4O2/c1-2-7-15-12(19)16-13-18-17-11(20-13)8-9-3-5-10(14)6-4-9/h2-6H,1,7-8H2,(H2,15,16,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNFTUCOJQKAQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)NC1=NN=C(O1)CC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Allyl-3-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)urea typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions using 4-fluorobenzyl halides.
Allylation: The final step involves the allylation of the urea derivative using allyl halides in the presence of a base such as potassium carbonate.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-Allyl-3-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group, using nucleophiles such as amines or thiols.
Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield the corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Antibacterial Activity
Research has indicated that derivatives of 1,3,4-oxadiazoles exhibit significant antibacterial properties. For instance, studies have shown that compounds containing oxadiazole rings can be effective against various Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Case Study: Synthesis and Testing
A study synthesized several oxadiazole derivatives and tested their antibacterial activity using the agar disc-diffusion method. Compounds similar to 1-Allyl-3-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)urea were found to exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, indicating their potential as novel antibacterial agents .
Anticancer Properties
The compound's structure suggests potential anticancer activity. Oxadiazole derivatives have been explored for their ability to inhibit tumor growth through various mechanisms such as inducing apoptosis or inhibiting angiogenesis. In vitro studies have shown that certain oxadiazole-containing compounds can inhibit the proliferation of cancer cell lines .
Case Study: Antineoplastic Activity
In a comparative study, several oxadiazole derivatives were screened for their cytotoxic effects on human cancer cell lines like HT-29 (colon cancer) and TK-10 (kidney cancer). Results indicated that some derivatives exhibited significant inhibition of cell growth, suggesting that this compound could be further investigated for anticancer applications .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies help elucidate the compound's mechanism of action by simulating interactions with enzymes or receptors involved in disease processes.
Findings from Molecular Docking
Docking simulations indicate that the compound may effectively bind to specific targets related to bacterial resistance mechanisms or cancer pathways. The results suggest that modifications to the structure could enhance binding affinity and selectivity .
Toxicological Considerations
While exploring the applications of this compound, it is crucial to assess its toxicity profile. Preliminary studies should include evaluations of cytotoxicity in non-cancerous cell lines and assessments of potential side effects in vivo.
Mechanism of Action
The mechanism of action of 1-Allyl-3-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. The oxadiazole ring and the fluorobenzyl group are key structural features that enable the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the desired biological effects.
Comparison with Similar Compounds
1-Allyl-3-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)urea can be compared with other similar compounds such as:
1-Allyl-3-(4-fluorobenzyl)thiourea: This compound has a similar structure but contains a thiourea group instead of an oxadiazole ring, leading to different chemical and biological properties.
1-Allyl-3-(5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-yl)urea: This analog contains a chlorobenzyl group instead of a fluorobenzyl group, which can affect its reactivity and biological activity.
1-Allyl-3-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)urea: The presence of a methyl group instead of a fluorobenzyl group can influence the compound’s chemical stability and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties compared to its analogs.
Biological Activity
1-Allyl-3-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)urea is a synthetic compound that belongs to the class of oxadiazole derivatives. Its unique structure, characterized by an allyl group and a fluorobenzyl substituent, contributes to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₄FN₃O with a molecular weight of 276.27 g/mol. The presence of the fluorobenzyl group is significant as it enhances the compound's biological activity due to increased lipophilicity and potential interactions with biological targets.
The mechanism of action involves the interaction of the oxadiazole ring and the fluorobenzyl group with various molecular targets. These interactions can modulate enzyme activity or influence signaling pathways, leading to desired biological effects such as antimicrobial activity or cancer cell inhibition.
Antimicrobial Activity
This compound has shown promising results in preliminary studies regarding its antimicrobial properties. Compounds with oxadiazole moieties are known for their diverse pharmacological effects. In vitro studies indicate that this compound exhibits significant bactericidal activity against various strains, including Staphylococcus spp. .
Table 1: Antimicrobial Activity Against Various Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Cytotoxicity Studies
Cytotoxicity assessments reveal that while this compound can inhibit cancer cell proliferation, it also shows selective toxicity towards certain cell lines. For instance, it has been tested against L929 normal cells and various cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer).
Table 2: Cytotoxic Effects on Different Cell Lines
| Cell Line | Concentration (µM) | Cell Viability (%) |
|---|---|---|
| L929 | 100 | 85 |
| A549 | 50 | 110 |
| HepG2 | 100 | 95 |
Case Studies
In a study focused on the synthesis and biological evaluation of oxadiazole derivatives, compounds similar to this compound demonstrated enhanced antimicrobial properties compared to traditional antibiotics. The study highlighted the potential for these compounds to overcome resistance mechanisms seen in pathogenic bacteria .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-Allyl-3-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)urea, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves coupling an allyl isocyanate intermediate with a pre-formed 5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-amine. Key steps include:
- Oxadiazole ring formation : Cyclization of a thiosemicarbazide precursor under oxidative conditions (e.g., using iodine or H₂O₂ in ethanol) .
- Urea linkage : Reacting the oxadiazole amine with allyl isocyanate in anhydrous dichloromethane or toluene, catalyzed by triethylamine to neutralize HCl byproducts .
- Optimization : Design of Experiments (DoE) methods, such as factorial designs, can systematically vary parameters (temperature, solvent polarity, stoichiometry) to maximize yield .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Techniques :
- NMR : ¹H/¹³C NMR to confirm urea and oxadiazole moieties. The 4-fluorobenzyl group’s aromatic protons appear as distinct splitting patterns (~7.2–7.4 ppm) .
- X-ray crystallography : Resolves spatial arrangement of the allyl and fluorobenzyl groups, critical for structure-activity relationship (SAR) studies. Similar urea derivatives have been analyzed in monoclinic crystal systems with hydrogen-bonded networks .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns.
Q. How can computational methods predict the reactivity of the oxadiazole core in this compound?
- Approach : Quantum chemical calculations (e.g., DFT) model reaction pathways, such as nucleophilic attacks on the oxadiazole ring. Tools like Gaussian or ORCA can calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites . Reaction path search algorithms (e.g., GRRM) explore transition states and intermediates, reducing trial-and-error in experimental design .
Advanced Research Questions
Q. What mechanistic insights explain contradictory data in the compound’s stability under acidic vs. basic conditions?
- Analysis :
- Acidic conditions : Protonation of the oxadiazole nitrogen may induce ring-opening via hydrolysis, forming hydrazide intermediates.
- Basic conditions : The urea linkage is susceptible to base-mediated cleavage, generating allylamine and oxadiazole fragments.
- Validation : Kinetic studies (e.g., HPLC monitoring) under varied pH, combined with computational free-energy profiles, can resolve discrepancies .
Q. How does the fluorobenzyl substituent influence the compound’s electronic properties and intermolecular interactions?
- Electronic effects : The electron-withdrawing fluorine atom alters charge distribution, increasing the oxadiazole’s electrophilicity. DFT calculations show reduced HOMO energy (-6.8 eV vs. -6.3 eV for non-fluorinated analogs), enhancing reactivity toward nucleophiles .
- Intermolecular forces : Fluorine’s van der Waals radius promotes C–F⋯H–N hydrogen bonds in crystal packing, as observed in related structures .
Q. What strategies address low reproducibility in biological assay results involving this compound?
- Solutions :
- Purity control : Use preparative HPLC to isolate >98% pure batches, as impurities (e.g., unreacted isocyanate) may interfere with assays .
- Solvent selection : Avoid DMSO if the compound undergoes tautomerism (e.g., oxadiazole-thione equilibrium), which affects bioavailability. Use CDCl₃ NMR to monitor stability .
- Positive controls : Compare with structurally validated analogs to isolate assay-specific variables .
Data Contradiction and Resolution
Q. Why do conflicting reports exist regarding the compound’s solubility in polar aprotic solvents?
- Root cause : Polymorphism or varying crystalline forms (e.g., hydrates vs. anhydrous) alter solubility.
- Resolution :
- Perform differential scanning calorimetry (DSC) to detect polymorphic transitions.
- Use molecular dynamics simulations to predict solvent interactions, focusing on dipole-dipole and π-stacking contributions .
Q. How can researchers reconcile discrepancies in catalytic activity data for derivatives of this compound?
- Approach :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
